2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid
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Description
“2-Aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid” is a complex compound. A new 2-amino-3-[(2-amino-2-carboxyethyl) disulfanyl] propanoic acid dihydrogen triiodide coordination compound was synthesized for the treatment of nosocomial infections caused by drug-resistant bacteria .
Synthesis Analysis
The compound was synthesized in basic and water media with a stoichiometric ratio of 1:2:2 of Cystine:LiI:iodine . The synthesis process involved the use of iodine coordination compounds .Molecular Structure Analysis
The compound crystallizes in the orthorhombic P212121 with lattice parameters a = 9.5739(19) Å, b = 13.558(3) Å, c = 16.405(3) Å . It contains both a primary amine and a primary alcohol .Chemical Reactions Analysis
The compound undergoes esterification when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis
The physico-chemical properties of the compound were examined using single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometer, and Thermogravimetry/Differential Scanning Colorimeter (TG/DSC) .Future Directions
properties
IUPAC Name |
2-aminoethanol;3-(2-carboxyethyldisulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2.2C2H7NO/c7-5(8)1-3-11-12-4-2-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJGBTROGRUPPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)O)C(=O)O.C(CO)N.C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746489 |
Source
|
Record name | 3,3'-Disulfanediyldipropanoic acid--2-aminoethan-1-ol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71311192 | |
CAS RN |
119459-26-6 |
Source
|
Record name | 3,3'-Disulfanediyldipropanoic acid--2-aminoethan-1-ol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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